

# A Head-to-Head Comparison of (S)-Veludacigib with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

(S)-Veludacigib (also known as BAY 2965501) is a novel, potent, and highly selective oral inhibitor of diacylglycerol kinase zeta (DGKζ), a key negative regulator of T-cell activation.[1][2] [3] Its mechanism of action as an intracellular immune checkpoint inhibitor presents a promising new approach in cancer immunotherapy.[2][4] This guide provides a comparative overview of (S)-Veludacigib with other kinase inhibitors targeting similar or related pathways, based on available preclinical data. It is important to note that direct head-to-head studies are limited, and the presented data is compiled from individual studies.

### Mechanism of Action: DGKζ and PKCζ Inhibition

(S)-Veludacigib targets DGK $\zeta$ , a lipid kinase that converts diacylglycerol (DAG) to phosphatidic acid (PA). By inhibiting DGK $\zeta$ , (S)-Veludacigib increases the intracellular concentration of DAG, a critical second messenger in T-cell receptor (TCR) signaling. This enhancement of DAG signaling leads to increased T-cell activation, proliferation, and cytokine release, thereby augmenting the anti-tumor immune response.[1][2]

Another important kinase family in cellular signaling is Protein Kinase C (PKC). The zeta isoform (PKC $\zeta$ ), an atypical PKC, is also involved in cell proliferation and survival pathways. While mechanistically distinct from DGK $\zeta$ , inhibitors of PKC $\zeta$  are also being explored for their therapeutic potential in oncology.



# **Comparative Preclinical Data**

The following tables summarize the available preclinical data for **(S)-Veludacigib** and other selected DGK and PKC $\zeta$  inhibitors.

**Table 1: In Vitro Kinase Inhibition** 

| Compound                         | Target(s)   | IC50 (Human)     | Assay Method  | Reference |
|----------------------------------|-------------|------------------|---------------|-----------|
| (S)-Veludacigib<br>(BAY 2965501) | DGΚζ        | 27 nM            | Not Specified | [1]       |
| BMS-502                          | DGKα / DGKζ | 4.6 nM / 2.1 nM  | Not Specified | [5][6]    |
| Roche<br>Compound (Ex<br>88)     | DGKα / DGKζ | 11.1 nM / 4.1 nM | ADP-Glo       | [7]       |
| ζ-Stat                           | РКС         | 5 μΜ             | Not Specified | [8]       |

Disclaimer: The data presented in this table are from separate studies and not from direct head-to-head comparisons. Assay conditions may vary between studies.

**Table 2: In Vitro Cellular Activity** 



| Compound                         | Cell-Based<br>Assay                   | EC50 / Effect                 | Cell Type                                            | Reference |
|----------------------------------|---------------------------------------|-------------------------------|------------------------------------------------------|-----------|
| (S)-Veludacigib<br>(BAY 2965501) | T-cell mediated<br>tumor cell killing | Dose-dependent<br>enhancement | Human<br>melanoma cells<br>(Colo800) and T-<br>cells | [1]       |
| (S)-Veludacigib<br>(BAY 2965501) | IL-2 induced NK cell activation       | Enhanced                      | Human NK cells                                       | [3][9]    |
| BMS-502                          | IFNy production (hWB)                 | 280 nM                        | Human whole blood                                    | [10]      |
| BMS-502                          | pERK (hWB)                            | 340 nM                        | Human whole blood                                    | [10]      |
| BMS-502                          | CD8+ T-cell proliferation             | 65 nM                         | Human effector<br>CD8+ T-cells                       | [10]      |
| Roche<br>Compound (Ex<br>88)     | T-cell<br>proliferation               | 45.1 nM                       | Not Specified                                        | [7]       |
| Roche<br>Compound (Ex<br>88)     | IL-2 secretion                        | 263.7 nM                      | Not Specified                                        | [7]       |
| ζ-Stat                           | Cell proliferation                    | Decreased by<br>47.7% at 5 μM | SK-MEL-2<br>melanoma cells                           | [8]       |

Disclaimer: The data presented in this table are from separate studies and not from direct head-to-head comparisons. Assay conditions and cell types may vary between studies.

# **Signaling Pathway Diagrams**

The following diagrams illustrate the signaling pathways targeted by these inhibitors.





Click to download full resolution via product page

**Caption:** Simplified DGKζ signaling pathway in T-cell activation.



Click to download full resolution via product page

**Caption:** Simplified PKCζ signaling pathway.

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may be adapted for specific experimental conditions.

## In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11][12][13][14][15]



- Kinase Reaction: A 5µl kinase reaction is performed in a 384-well plate containing the kinase, substrate, ATP, and the test compound (e.g., **(S)-Veludacigib**) in a suitable kinase buffer. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
- Reaction Termination and ATP Depletion: 5µl of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. The plate is then incubated for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation: 10μl of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
- Data Acquisition: After a 30-60 minute incubation at room temperature, the luminescence is measured using a plate-reading luminometer. The IC50 values are calculated from the doseresponse curves.

# Cell Proliferation/Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP. [16][17][18][19][20]

- Cell Plating: Cells are seeded in an opaque-walled 96- or 384-well plate in culture medium and incubated to allow for attachment.
- Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 72 hours).
- Reagent Addition: A volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium is added to each well.
- Cell Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.



• Data Acquisition: Luminescence is recorded using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells. EC50 values are determined from the resulting dose-response curves.

## **Cytokine Secretion Assay (IL-2 ELISA)**

This assay quantifies the amount of a specific cytokine, such as Interleukin-2 (IL-2), secreted by cells into the culture medium.[21][22][23][24]

- Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) and incubated overnight.
- Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
- Sample and Standard Incubation: Cell culture supernatants (containing the secreted cytokine) and a series of known standards are added to the wells and incubated.
- Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells and incubated.
- Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody.
- Substrate Addition: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, which is converted by HRP to produce a colored product.
- Reaction Termination and Measurement: The reaction is stopped with an acid solution, and
  the absorbance is measured at 450 nm using a microplate reader. The concentration of the
  cytokine in the samples is determined by comparison to the standard curve.





Click to download full resolution via product page

**Caption:** General experimental workflow for kinase inhibitor evaluation.



# Clinical Development Status of (S)-Veludacigib (BAY 2965501)

**(S)-Veludacigib** is currently being evaluated in a first-in-human, Phase 1 clinical trial (NCT05614102).[2][25][26][27] This open-label, dose-escalation and expansion study is assessing the safety, tolerability, pharmacokinetics, and anti-tumor activity of **(S)-Veludacigib** as a monotherapy and in combination with pembrolizumab in participants with advanced solid tumors.[25][26][27] The expansion cohorts are focusing on non-small cell lung cancer (NSCLC) and gastric/gastroesophageal junction (GEJ) adenocarcinoma.[4][25][27]

# **Summary and Future Directions**

**(S)-Veludacigib** is a promising, first-in-class, selective DGKζ inhibitor with a distinct mechanism of action aimed at enhancing anti-tumor immunity. Preclinical data demonstrate its potential to activate T-cells and NK cells, leading to enhanced tumor cell killing.[1][3][9]

The comparative data presented here, while not from direct head-to-head studies, provides a preliminary landscape of the potency of **(S)-Veludacigib** in relation to other inhibitors of DGK and the related PKC $\zeta$  pathway. Dual DGK $\alpha$ / $\zeta$  inhibitors like BMS-502 and the recently disclosed compound from Roche show potent activity, suggesting that targeting both isoforms may be a valuable strategy.[5][10][6][7]

As **(S)-Veludacigib** progresses through clinical development, further studies will be crucial to understand its full therapeutic potential, both as a monotherapy and in combination with other immunotherapies. Direct comparative studies with other DGK inhibitors will be essential to delineate the optimal targeting strategy within this class of emerging cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule inhibitors for cancer immunotherapy and associated biomarkers the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-502 | DGK | 2407854-18-4 | Invivochem [invivochem.com]
- 7. Roche discovers new DGK-α and DGK-ζ inhibitors to treat cancer | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. BMS-502 (BMS502) | Dual DGKα/ζ inhibitor | Probechem Biochemicals [probechem.com]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. ulab360.com [ulab360.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. OUH Protocols [ous-research.no]
- 18. reactionbiology.com [reactionbiology.com]
- 19. promega.com [promega.com]
- 20. ch.promega.com [ch.promega.com]
- 21. stemcell.com [stemcell.com]
- 22. raybiotech.com [raybiotech.com]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. elkbiotech.com [elkbiotech.com]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. hra.nhs.uk [hra.nhs.uk]



- 27. CareAcross [careacross.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of (S)-Veludacigib with Other Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930853#head-to-head-comparison-of-s-veludacigib-with-other-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com